molecular formula C9H15NO B2928902 7-Methoxy-6-azaspiro[2.6]non-6-ene CAS No. 2305253-20-5

7-Methoxy-6-azaspiro[2.6]non-6-ene

Cat. No.: B2928902
CAS No.: 2305253-20-5
M. Wt: 153.225
InChI Key: GAIJGQWVYDDHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-6-azaspiro[2.6]non-6-ene is a versatile small molecule scaffold with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a methoxy group and an azaspiro moiety. It is commonly used in pharmaceutical research and development due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-6-azaspiro[2.6]non-6-ene typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-6-azaspiro[2.6]non-6-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with various functional groups.

Scientific Research Applications

7-Methoxy-6-azaspiro[2.6]non-6-ene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-6-azaspiro[2.6]non-6-ene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Azaspiro[2.5]octane: Lacks the methoxy group and has a different spirocyclic structure.

    7-Methoxy-6-azaspiro[3.5]nonane: Contains an additional carbon in the spirocyclic ring.

    6-Azaspiro[2.6]nonane: Lacks the methoxy group but has a similar spirocyclic core.

Uniqueness

7-Methoxy-6-azaspiro[2.6]non-6-ene is unique due to its specific combination of a methoxy group and an azaspiro moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

7-methoxy-6-azaspiro[2.6]non-6-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-11-8-2-3-9(4-5-9)6-7-10-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIJGQWVYDDHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCC2(CC1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.